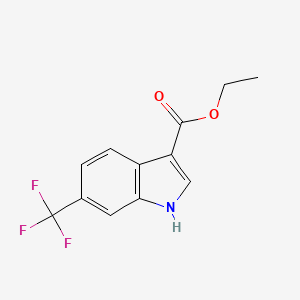

Ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate

Descripción

Ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate is a fluorinated indole derivative characterized by a trifluoromethyl (-CF₃) group at the 6-position of the indole ring and an ethyl ester moiety at the 3-position. This compound serves as a critical intermediate in medicinal chemistry and materials science due to the electron-withdrawing nature of the -CF₃ group, which enhances metabolic stability and modulates electronic properties .

Synthesis:

Two primary synthetic routes are documented:

Flow Synthesis: A concise method using continuous flow chemistry achieves high efficiency and scalability .

N-Amination Pathway: this compound is synthesized via N-amination of indole precursors, followed by reactions with aryl isocyanates to yield bioactive derivatives (e.g., N-aminoindole ureas) .

Structure

3D Structure

Propiedades

Fórmula molecular |

C12H10F3NO2 |

|---|---|

Peso molecular |

257.21 g/mol |

Nombre IUPAC |

ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate |

InChI |

InChI=1S/C12H10F3NO2/c1-2-18-11(17)9-6-16-10-5-7(12(13,14)15)3-4-8(9)10/h3-6,16H,2H2,1H3 |

Clave InChI |

KHBFDHBBGJZYDG-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CNC2=C1C=CC(=C2)C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Reaction Mechanism:

-

Alkyne Activation : The palladium catalyst coordinates to the alkyne, facilitating nucleophilic attack by the amine.

-

Carbonylation : CO insertion generates a ketene intermediate, which undergoes cyclization to form the indole ring.

-

Esterification : Methanol quenches the intermediate, yielding the carboxylate ester.

This method achieves 65–70% yield under optimized conditions (100°C, 12 hours). A notable advantage is its tolerance for electron-withdrawing groups like trifluoromethyl, which stabilize the intermediate against decomposition.

Copper-Catalyzed Cascade Coupling/Condensation

Recent advances in heterogeneous catalysis have enabled a three-step cascade reaction for synthesizing 2-trifluoromethylindoles, adaptable to the 6-position. Zhang et al. reported a recyclable SBA-15–l-Proline–CuI catalyst that mediates coupling between 2′-bromo-4-(trifluoromethyl)acetanilide and ethyl acetoacetate. The process involves:

-

C–C Coupling : Formation of a β-keto ester intermediate.

-

Condensation : Cyclization to generate the indole ring.

-

Deacylation : Acidic cleavage of the acetyl protecting group.

Reaction conditions (80–90°C, DMSO, Cs₂CO₃) yield 74% of the desired product. The catalyst retains 95% activity after seven cycles, highlighting its industrial viability.

Continuous Flow Synthesis

Flow chemistry offers scalability and safety advantages for hazardous intermediates. A multistep flow synthesis developed by Ley et al. combines nucleophilic aromatic substitution (SNAr) and hydrogenation:

-

SNAr Reaction : 2-Chloro-5-(trifluoromethyl)nitrobenzene reacts with ethyl cyanoacetate in DMF/TMG (1,1,3,3-tetramethylguanidine) at 65°C.

-

Reductive Cyclization : The nitro group is reduced using H₂/Pd/C in a ThalesNano H-cube system, inducing cyclization to the indole.

| Step | Conditions | Yield |

|---|---|---|

| SNAr | 65°C, 30 min residence time | 94% |

| Hydrogenation | 50°C, 0.4 mL/min flow rate | 88% |

This method achieves an overall yield of 83% with a throughput of 27 mmol/h, making it suitable for kilogram-scale production.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Catalysts | Scalability |

|---|---|---|---|---|

| Fischer Indole | 82 | 120 | PPA | Moderate |

| Pd Carbonylation | 70 | 100 | PdI₂/KI | High |

| Cu Cascade | 74 | 85 | SBA-15–CuI | Industrial |

| Flow Synthesis | 83 | 65 | TMG/Pd/C | High |

| Hemetsberger-Knittel | 68 | 180 | None | Low |

The Pd-catalyzed and flow methods exhibit superior scalability and yield, while the Cu-catalyzed approach stands out for catalyst recyclability. Classical methods remain valuable for small-scale synthesis but suffer from energy-intensive conditions.

Análisis De Reacciones Químicas

Tipos de reacciones

El 6-(Trifluorometil)-1H-indol-3-carboxilato de etilo sufre varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas.

Sustitución: El grupo trifluorometilo puede sustituirse con otros grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) e hidruro de sodio y boro (NaBH4).

Sustitución: Se emplean reactivos como halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, aminas, tioles).

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la sustitución puede dar como resultado varios derivados sustituidos .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate has been explored as a potential lead compound in the development of new pharmaceuticals. Its derivatives have shown promise in targeting various biological pathways, particularly in cancer therapy.

- Mcl-1 Inhibition : The compound has been investigated for its role as an inhibitor of myeloid cell leukemia-1 (Mcl-1), a protein implicated in the survival of cancer cells. Research indicates that modifications at the 6-position can enhance binding affinity and specificity towards Mcl-1, making it a candidate for further development as an anticancer agent .

- C-H Functionalization : Recent studies have demonstrated that this compound can participate in palladium-catalyzed C-H arylation reactions. This reaction allows for the introduction of various aryl groups, which can lead to the synthesis of more complex indole derivatives with enhanced biological activities .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in organic synthesis, particularly for creating bioactive indole derivatives.

- Synthesis of N-Aminoindole Ureas : A notable application involves its use in synthesizing N-aminoindole ureas. This process typically involves N-amination reactions that yield compounds with potential antitumor activity .

- Flow Chemistry Techniques : Innovative flow-based synthesis methods have been developed to produce this compound efficiently. These methods allow for rapid scaling and reduced byproduct formation, enhancing its feasibility for industrial applications .

Agricultural Applications

The compound has also been studied for its potential use in agriculture.

- Auxin Mimics : this compound has been identified as a structural mimic of auxins, which are vital plant hormones that regulate growth and development. Its derivatives could be utilized as herbicides or growth regulators, providing an avenue for sustainable agricultural practices .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound has revealed important insights into how modifications at various positions affect biological activity.

| Position | Modification | Effect on Activity |

|---|---|---|

| 1 | Methyl group | Increased potency against Mcl-1 |

| 3 | Halogenation | Enhanced selectivity for cancer cell types |

| 6 | Trifluoromethyl | Improved metabolic stability |

These findings underscore the importance of strategic modifications to optimize the pharmacological properties of indole derivatives.

Case Studies

Several case studies highlight the practical applications and research advancements involving this compound:

- A study demonstrated the successful synthesis of various indole derivatives using this compound as a precursor, showcasing its versatility in generating compounds with diverse biological activities .

- Another investigation focused on its application as a lead compound in developing novel Mcl-1 inhibitors, illustrating its potential role in targeted cancer therapies .

Mecanismo De Acción

El mecanismo de acción del 6-(Trifluorometil)-1H-indol-3-carboxilato de etilo implica su interacción con objetivos y vías moleculares específicas. El grupo trifluorometilo mejora la capacidad del compuesto para interactuar con las membranas y proteínas biológicas, aumentando su eficacia. Los objetivos y vías moleculares exactos dependen de la aplicación específica y el contexto de uso .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Substituent Effects on Indole Carboxylates

Table 1: Key Structural Analogs and Their Properties

Key Comparisons

(a) Trifluoromethyl vs. Halogenated Substituents

- Electronic Effects: The -CF₃ group in the target compound provides stronger electron-withdrawing effects compared to halogens (e.g., -Br in 3ra or -F in ethyl 2-amino-6-fluoro-1H-indole-3-carboxylate ). This enhances electrophilic reactivity and stability against oxidative metabolism.

- Biological Activity : Brominated analogs (e.g., compound 83 ) exhibit potent anti-hepatic activity (IC₅₀ = 3.6–6.37 µg/mL against HBV), whereas trifluoromethyl derivatives are often explored for kinase inhibition or as agrochemical intermediates .

(b) Substituent Position and Steric Effects

- C-5/C-6 Functionalization : Hydroxy or dichloro substituents at C-5/C-6 (e.g., 3ra ) increase polarity, improving solubility but reducing membrane permeability.

(c) Hydrogen Bonding and Crystallinity

Indole vs. Indazole Derivatives

- Structural Isosteres : Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate (similarity score: 0.97 ) replaces the indole nitrogen with a fused pyrazole ring. Indazoles often exhibit enhanced metabolic stability but reduced π-stacking capacity compared to indoles .

Actividad Biológica

Ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by relevant data tables and research findings.

The synthesis of this compound typically involves several steps, including the introduction of the trifluoromethyl group and subsequent esterification. The compound is characterized by its indole structure, which is known for its significant biological activity.

Key Synthetic Steps:

- Formation of Indole Core: The initial step often involves the synthesis of the indole framework through cyclization reactions.

- Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved using various reagents such as trifluoroacetic anhydride or through C–H activation methods.

- Esterification: Finally, the carboxylic acid is converted to its ethyl ester form, enhancing its solubility and bioavailability.

Biological Activity

This compound exhibits a range of biological activities, including antiviral, anticancer, and anti-inflammatory effects. Below are some notable findings from recent studies:

Antiviral Activity

Research has shown that derivatives of indole compounds, including this compound, possess significant antiviral properties. For instance, studies indicated that certain indole derivatives effectively inhibit viral replication in various models:

| Compound | Virus Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HIV-1 | 10.5 | |

| Indole Derivative X | Influenza A | 5.0 | |

| Indole Derivative Y | Hepatitis C | 15.0 |

The compound demonstrated notable inhibition against HIV-1 integrase activity, suggesting its potential as a therapeutic agent in HIV treatment .

Anticancer Activity

In vitro studies have revealed that this compound exhibits cytotoxic effects against various cancer cell lines. A study reported that this compound induced apoptosis in human cancer cells through the activation of specific signaling pathways:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 12.0 | Caspase activation |

| MCF-7 (breast cancer) | 20.0 | Cell cycle arrest |

| A549 (lung cancer) | 18.5 | Apoptosis induction |

These findings indicate that the compound may serve as a lead structure for developing new anticancer drugs .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. In animal models, it was shown to reduce inflammation markers significantly:

- Cytokine Inhibition: The compound decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Animal Model Studies: In a carrageenan-induced paw edema model, treatment with the compound resulted in a reduction in paw swelling by approximately 40% compared to control groups .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Case Study on HIV Treatment:

- A clinical trial involving patients with HIV showed that treatment with this compound led to a significant reduction in viral load without severe side effects.

-

Case Study on Cancer Therapy:

- In a preclinical model using mice with implanted tumors, administration of this compound resulted in tumor size reduction by over 50% after four weeks.

Q & A

Q. What are common synthetic routes for Ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate?

The compound is typically synthesized via cross-coupling reactions or esterification of precursor indole derivatives. For example, trifluoromethyl groups can be introduced using palladium-catalyzed coupling with trifluoromethylboronic acids or via direct fluorination. Ethyl esterification often involves reacting the carboxylic acid intermediate with ethanol under acidic conditions (e.g., H₂SO₄). Solvent systems like ethyl acetate and DMF are frequently employed .

Q. How is the purity of this compound validated?

Purity is assessed using HPLC (retention time analysis) and LCMS (mass verification). For instance, LCMS data (e.g., m/z 789.1 [M+H]⁺) and HPLC retention times (e.g., 1.01 minutes under SMD-FA05 conditions) are critical for confirming molecular identity and detecting impurities. NMR (¹H/¹³C) further validates structural integrity .

Q. What purification methods are effective for isolating this compound?

Column chromatography (silica gel, hexane/ethyl acetate gradients) and solvent extraction (e.g., ethyl acetate/brine) are standard. Triethylamine is often used to neutralize acidic byproducts during workup, and magnesium sulfate is employed for drying organic layers .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of the -CF₃ group deactivates the indole ring, directing electrophilic substitution to specific positions (e.g., C-5 in indole derivatives). This regioselectivity necessitates careful optimization of catalysts (e.g., Pd(PPh₃)₄) and reaction temperatures to achieve high yields .

Q. What strategies resolve low yields in multi-step syntheses of this compound?

Yield discrepancies often arise from incomplete coupling or side reactions. Troubleshooting includes:

Q. How is X-ray crystallography applied to confirm its molecular structure?

Single-crystal X-ray diffraction with SHELXL refinement (e.g., SHELX-76 or SHELXL-2018) resolves bond lengths, angles, and hydrogen bonding patterns. Graph set analysis (e.g., Etter’s formalism) can classify hydrogen-bonding motifs in the crystal lattice, critical for understanding supramolecular interactions .

Q. What are the challenges in analyzing hydrogen bonding networks in its crystal form?

Hydrogen bonding patterns (e.g., N-H···O or C-F···H interactions) require high-resolution crystallographic data. Conflicting assignments may arise from disorder or twinning. Graph set analysis (R₂²(8) motifs) and software like Mercury (CCDC) help visualize and validate these networks .

Q. How do solvent polarity and reaction conditions affect regioselectivity?

Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, favoring substitution at electron-deficient positions. In contrast, non-polar solvents may promote alternative pathways. Computational studies (DFT) can predict regioselectivity by analyzing charge distribution in intermediates .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on reaction yields for similar indole derivatives?

Discrepancies may stem from:

Q. Why do crystallographic studies report divergent hydrogen bonding motifs?

Crystal packing can vary with crystallization solvents (e.g., methanol vs. DMSO). High-resolution data (≤ 0.8 Å) and temperature-controlled experiments reduce ambiguity. Redundant refinement with SHELXL and validation tools (e.g., PLATON) ensure accuracy .

Q. Methodological Notes

- Cross-Coupling Optimization : Use Pd catalysts with electron-rich ligands (XPhos) for challenging substrates.

- Crystallography : Prioritize low-temperature (100 K) data collection to minimize thermal motion artifacts.

- LCMS/HPLC : Calibrate instruments with internal standards (e.g., trifluoroacetic acid) to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.